molecular formula C22H26N4O4 B2479447 1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one CAS No. 2380044-40-4

1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2479447
CAS No.: 2380044-40-4
M. Wt: 410.474
InChI Key: DDIZTPWDMSUEMF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidin-2-one core, which is a versatile scaffold in medicinal chemistry, and is functionalized with a methoxyphenyl group, a piperidine ring, and a methylpyrimidinyl moiety

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-15-12-23-22(24-13-15)30-19-7-9-25(10-8-19)21(28)16-11-20(27)26(14-16)17-3-5-18(29-2)6-4-17/h3-6,12-13,16,19H,7-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIZTPWDMSUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrrolidin-2-one is unique due to

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